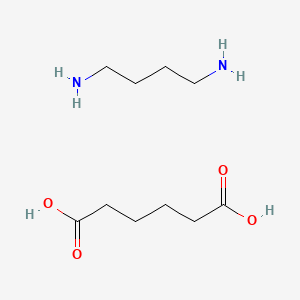

1,4-Butanediamine adipate

描述

属性

CAS 编号 |

50327-77-0 |

|---|---|

分子式 |

C10H22N2O4 |

分子量 |

234.29 g/mol |

IUPAC 名称 |

butane-1,4-diamine;hexanedioic acid |

InChI |

InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2 |

InChI 键 |

SHPVGWLRFPFLNE-UHFFFAOYSA-N |

规范 SMILES |

C(CCC(=O)O)CC(=O)O.C(CCN)CN |

相关CAS编号 |

62361-39-1 50327-77-0 |

产品来源 |

United States |

Synthetic Methodologies for 1,4 Butanediamine Adipate and Its Precursors

Chemical Synthesis Approaches

Condensation Reactions of 1,4-Butanediamine and Adipic Acid

1,4-Butanediamine adipate (B1204190) is synthesized through the polycondensation of its constituent monomers: 1,4-butanediamine and adipic acid. google.comgoogle.com This reaction is a fundamental process in the production of the engineering plastic polyamide-4,6 (Nylon 4,6). google.comgoogle.comgoogle.com The homopolymer of polyamide-4,6 is a direct result of this polycondensation. google.comgoogle.com

The process typically involves reacting 1,4-butanediamine (also known as putrescine) with adipic acid to form a salt, which is then subjected to polymerization conditions. nih.gov This salt, 1,4-butanediamine adipate, serves as the direct precursor to the final polymer. nih.govchemspider.com

Multi-step Chemical Pathways for 1,4-Butanediamine Production (e.g., Gabriel synthesis variants)

The production of 1,4-butanediamine, a key precursor, can be achieved through various chemical routes. One notable method is a variant of the Gabriel synthesis. This multi-step process typically begins with the reaction of 1,4-dibromobutylamine with potassium phthalimide (B116566). google.com This is followed by a cleavage step, often using hydrazine (B178648) or a strong acid or base, to release the primary amine, 1,4-butanediamine. libretexts.orgmasterorganicchemistry.com

A specific example of a modified Gabriel synthesis for producing 1,4-butanediamine involves the following steps:

Phthalimide Protection: 1,4-Dibromobutylamine reacts with potassium phthalimide in a solvent like acetone (B3395972) at elevated temperatures to form 1,4-diphthalimide butane (B89635). google.com

Cleavage: The resulting 1,4-diphthalimide butane is then treated with a 40% aqueous methylamine (B109427) solution in ethanol. This step cleaves the phthalimide groups, yielding 1,4-butanediamine. google.com The final product is then purified by distillation. google.com

The Gabriel synthesis and its modifications offer a way to produce primary amines with high purity by avoiding the over-alkylation that can occur in other methods. libretexts.orgmasterorganicchemistry.com However, the stoichiometric use of phthalimide can make it less economically favorable for large-scale industrial production.

Biochemical Synthesis Strategies for Precursors and Compound

The biotechnological production of 1,4-butanediamine (putrescine) from renewable resources presents a promising alternative to petroleum-based chemical synthesis. nih.gov This approach often utilizes genetically engineered microorganisms to enhance the production yield.

Microbial Fermentation for 1,4-Butanediamine Production

Metabolically engineered strains of Escherichia coli have been developed to produce high titers of putrescine. nih.gov These engineered strains are cultivated in glucose mineral salts medium, offering a sustainable production route from renewable feedstocks. nih.gov

Key genetic modifications to enhance putrescine production in E. coli include:

Inactivation of degradation pathways: Genes involved in the degradation and utilization of putrescine are knocked out to prevent the loss of the desired product. nih.govresearchgate.net

Blocking competing pathways: The gene argI, which encodes ornithine carbamoyltransferase, is deleted to increase the availability of the precursor ornithine for putrescine synthesis. nih.govresearchgate.net

Overexpression of key enzymes: The gene for ornithine decarboxylase, which converts ornithine to putrescine, is overexpressed. nih.gov

Enhancing precursor supply: The ornithine biosynthetic genes are overexpressed to increase the intracellular pool of ornithine. nih.gov

Improving strain performance: Deletion of the stress-responsive RNA polymerase sigma factor RpoS has been shown to further improve strain performance. nih.govnih.gov

Through these strategies, engineered E. coli strains have been able to produce significant amounts of putrescine. For instance, high cell density cultivation of an engineered strain resulted in the production of 24.2 g/L of putrescine. nih.govresearchgate.net

The overexpression of specific enzymes is a critical strategy in the metabolic engineering of microorganisms for enhanced 1,4-butanediamine production.

Ornithine Decarboxylase (ODC): Ornithine decarboxylase is a key enzyme that directly converts L-ornithine to putrescine. rsc.org The overexpression of the ODC gene (speC) is a common strategy to boost putrescine production. nih.gov In some studies, ornithine decarboxylase from Trypanosoma brucei (TbODC), a pyridoxal (B1214274) phosphate (B84403) (PLP) dependent enzyme, has been utilized due to its high selectivity for L-ornithine. rsc.orgrsc.org The stability and activity of this enzyme can be optimized by controlling factors such as pH, temperature, and the addition of stabilizing agents like dithiothreitol (B142953) (DTT). rsc.orgrsc.org

Table of Research Findings on Putrescine Production in Engineered E. coli:

| Genetic Modification | Organism | Putrescine Titer (g/L) | Yield (g/g glucose) | Productivity (g/L/h) | Reference |

| Inactivation of degradation pathways, deletion of argI, overexpression of ornithine decarboxylase and ornithine biosynthetic genes, deletion of rpoS. | Escherichia coli | 1.68 | 0.168 | Not Reported | nih.gov |

| High cell density cultivation of the above strain. | Escherichia coli | 24.2 | Not Reported | 0.75 | nih.govresearchgate.net |

| Overexpression of ADC pathway. | Escherichia coli BL21(DE3) | 4.77 | Not Reported | Not Reported | d-nb.info |

| Optimization of cofactor PLP and NADPH synthesis. | Escherichia coli PUT11(DE3) | 0.272 (DCW) | Not Reported | Not Reported | nih.govnih.gov |

Biosensor Development for High-Throughput Strain Screening

The efficiency of microbial production of chemicals like 1,4-butanediamine and adipic acid is heavily reliant on the performance of the engineered microbial strains. nih.gov Traditional methods for screening and optimizing these strains are often laborious and time-consuming. mdpi.com To overcome this bottleneck, biosensors have emerged as powerful tools for high-throughput screening, enabling the rapid identification of high-producing strains. nih.govnih.gov These biosensors are genetically encoded to detect specific small molecules and, in response, produce a measurable output, such as fluorescence. nih.gov

For the production of 1,4-butanediamine, researchers have developed biosensors based on transcriptional regulators. nih.govnih.gov For instance, a putrescine-specific biosensor was developed in Corynebacterium glutamicum using the Escherichia coli-derived transcriptional factor PuuR. mdpi.comnih.gov This biosensor was designed to control the expression of a reporter protein, allowing for the quantification of putrescine production. mdpi.comnih.gov By optimizing the genetic components of this biosensor, its sensitivity and dynamic range were improved, making it suitable for screening large libraries of mutant strains to identify those with enhanced 1,4-butanediamine production. mdpi.comnih.gov In one study, a biosensor based on the transcriptional regulator PuuR demonstrated a stable linear relationship between the fluorescence output and the concentration of 1,4-butanediamine up to 50 mmol/L. nih.gov

Similarly, biosensors have been developed for adipic acid. nih.gov An adipic acid biosensor was designed and optimized to establish a high-throughput screening platform. nih.gov This platform successfully identified a strain with an adipic acid titer of 188.08 mg·L⁻¹. nih.gov Through further optimization of the fermentation process, the titer of the screened strain was increased to 531.88 mg·L⁻¹ in shake flask fermentation, and ultimately reached 3.62 g·L⁻¹ in a 5-L fermenter. nih.govresearchgate.net The development of these biosensors significantly accelerates the "design-build-test-learn" cycle in metabolic engineering, paving the way for more efficient and economically viable bio-based production of this compound precursors. mdpi.comresearchgate.net

Interactive Data Table: Performance of Developed Biosensors

Bio-based Adipic Acid Production Pathways

The conventional chemical synthesis of adipic acid from petroleum-based feedstocks, such as benzene (B151609), involves multiple steps and releases significant amounts of nitrous oxide, a potent greenhouse gas. nih.govmdpi.comanthropocenemagazine.org To mitigate the environmental impact, extensive research has focused on developing microbial production routes for adipic acid from renewable resources. osti.govmdpi.com Several biosynthetic pathways have been engineered in various microorganisms, including Escherichia coli and Saccharomyces cerevisiae. nih.govnih.gov

The primary strategies for bio-based adipic acid production can be categorized into two main approaches: the chemo-catalytic conversion of biologically derived precursors and direct fermentation to adipic acid. researchgate.netresearchgate.net

One of the most promising direct fermentation routes is the reverse adipate degradation pathway (RADP) , which was first identified in Thermobifida fusca. researchgate.netnih.gov This pathway has been successfully engineered into E. coli, leading to significant titers of adipic acid. mdpi.comnih.gov The RADP involves the conversion of central metabolites, acetyl-CoA and succinyl-CoA, through a series of enzymatic steps to produce adipic acid. mdpi.com Through metabolic engineering strategies, such as optimizing enzyme expression and balancing precursor supply, researchers have progressively increased the production of adipic acid. ijournals.cn For example, one study reported an initial adipic acid titer of 0.34 g/L, which was subsequently improved to 22.3 g/L in a fed-batch fermentation process. ijournals.cn Another engineered E. coli strain achieved a remarkable titer of 68 g/L. mdpi.com

Other engineered pathways for adipic acid production include:

The α-aminoadipate (AAA) pathway , native to Saccharomyces cerevisiae for lysine (B10760008) biosynthesis, has been adapted in E. coli to produce α-ketoadipate, a precursor to adipic acid. scholaris.ca

The cis,cis-muconic acid pathway involves the biological production of cis,cis-muconic acid from renewable feedstocks, followed by a chemical hydrogenation step to yield adipic acid. researchgate.netscholaris.ca

Pathways from lignin-derived aromatics , such as catechol and guaiacol, are also being explored, offering a sustainable route from non-food biomass. anthropocenemagazine.org

Interactive Data Table: Comparison of Bio-based Adipic Acid Production Pathways

Green Chemistry Principles in Biochemical Synthesis of this compound

The biochemical synthesis of this compound and its precursors aligns with several core principles of green chemistry. mdpi.com The overarching goal is to develop manufacturing processes that are more sustainable, less hazardous, and more efficient in their use of resources. rsc.orgresearchgate.net

A key principle is the use of renewable feedstocks . rsc.org Instead of relying on finite petrochemical resources, bio-based routes utilize renewable biomass such as glucose, glycerol, and lignin. osti.govmdpi.comanthropocenemagazine.org This shift not only reduces dependence on fossil fuels but also has the potential to lower the carbon footprint of the production process. anthropocenemagazine.org

Another central tenet is waste prevention . rsc.org The design of biosynthetic pathways aims to maximize the conversion of substrates into the desired products, thereby minimizing the generation of byproducts. Metabolic engineering plays a crucial role in optimizing pathways to enhance atom economy and reduce waste streams. ijournals.cn

The principle of designing safer chemicals and processes is also inherent in the move towards biochemical synthesis. rsc.org Traditional chemical routes for adipic acid production, for example, often involve hazardous substances like benzene and generate harmful byproducts such as nitrous oxide. mdpi.com Biocatalytic processes, on the other hand, typically occur under milder reaction conditions (e.g., lower temperatures and pressures) and in aqueous environments, reducing the risks associated with harsh chemicals and extreme process parameters. acs.org

To quantitatively assess the "greenness" of these biochemical processes, various green chemistry metrics are employed. researchgate.net These metrics provide a framework for evaluating the environmental performance and resource efficiency of a chemical reaction or process. rsc.orgresearchgate.net

Key Green Chemistry Metrics:

| Metric | Description | Relevance to Biochemical Synthesis |

| Atom Economy | Measures the efficiency of a reaction in converting reactant atoms to product atoms. | High atom economy is a key goal in pathway design to maximize carbon conservation. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product. | Lower PMI indicates a more resource-efficient and less wasteful process. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | A lower E-factor signifies a more environmentally benign process. |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the product. | Provides a more comprehensive measure of efficiency than yield alone. |

By applying these metrics, researchers can compare the sustainability of different synthetic routes and identify areas for improvement. researchgate.net The adoption of green chemistry principles in the biochemical synthesis of this compound represents a significant step towards a more sustainable chemical industry. mdpi.comrsc.org

Polymerization Science of 1,4 Butanediamine Adipate

Polycondensation Mechanisms and Kinetics

Polycondensation of 1,4-butanediamine adipate (B1204190) involves the step-growth reaction between 1,4-butanediamine and adipic acid, forming amide linkages with the elimination of water. The kinetics and mechanism are highly dependent on the polymerization conditions, such as temperature, pressure, and the phase of the reaction medium (melt, solid, or solution).

Melt polycondensation is a common industrial method for producing polyamides. The process begins with the heating of the monomer salt, 1,4-butanediamine adipate, in a reactor under an inert atmosphere. The reaction typically proceeds in two stages. Initially, a low-temperature prepolymerization step is carried out to form a low-molecular-weight prepolymer. This is followed by a high-temperature stage, conducted under vacuum, to remove the water byproduct and drive the equilibrium towards the formation of a high-molecular-weight polymer.

The polymerization of this compound to form Polyamide 4,6 (PA4,6) requires high temperatures due to the polymer's high melting point of approximately 295°C. wikipedia.org The high processing temperatures, however, can lead to undesirable side reactions such as degradation, cross-linking, and cyclization of the diamine, which can limit the final molecular weight and affect the material's properties. rsc.org The kinetics of melt polycondensation are complex, initially being reaction-controlled and later becoming limited by the diffusion of water out of the viscous polymer melt. researchgate.net

Table 1: General Conditions for Two-Stage Melt Polycondensation of Polyamides

| Stage | Temperature Range | Pressure | Purpose |

|---|---|---|---|

| Prepolymerization | 200–220°C | Atmospheric or slightly elevated | Formation of low molecular weight prepolymer and removal of bulk water. |

| Polycondensation | >295°C (above Tm) | High Vacuum | Removal of final traces of water to increase molecular weight. |

This table presents generalized conditions; specific parameters vary based on the desired polymer characteristics and reactor design.

To achieve very high molecular weights while avoiding the degradation associated with high-temperature melt processing, solid-state polymerization (SSP) is often employed. wikipedia.orgacs.org In this technique, a prepolymer of this compound, synthesized via melt polycondensation to a moderate molecular weight, is used as the starting material. acs.org The solid prepolymer, typically in the form of pellets or powder, is heated to a temperature below its melting point but high enough to allow for chain mobility and reaction (e.g., 220–260°C). acs.org

The reaction is carried out in a stream of hot, inert gas (such as nitrogen) or under vacuum. acs.org This facilitates the removal of the condensation byproduct, water, from the surface of the solid polymer particles, driving the polymerization reaction forward. google.com The kinetics of SSP are not governed by simple melt kinetics but are largely controlled by the diffusion of the reactive chain end groups within the crystalline and amorphous regions of the polymer and the diffusion of water out of the particles. core.ac.uk The reaction rate in SSP is influenced by the starting molecular weight, with higher starting molecular weights sometimes leading to faster reaction rates in the solid phase. core.ac.uk

Table 2: Example of Intrinsic Viscosity (IV) Increase during SSP of a PA4,6 Copolymer

| SSP Temperature (°C) | SSP Time (hours) | Intrinsic Viscosity (dL/g) |

|---|---|---|

| 240 | 0 | (Prepolymer IV) |

| 240 | 12 | (Increased IV) |

| 240 | 24 | (Further Increased IV) |

| 240 | 48 | (High IV) |

Data adapted from findings on semiaromatic copolyamides of Nylon-4,6, demonstrating the effectiveness of SSP in achieving high molecular weights. acs.org

Enzymatic polymerization represents a green and sustainable alternative to conventional methods, operating under milder conditions and offering high specificity, which minimizes side reactions. rug.nl Hydrolases, particularly lipases, have been successfully used as catalysts for polycondensation reactions. rug.nl

Lipases, especially immobilized Candida antarctica lipase (B570770) B (CALB), commercially available as Novozym® 435, are highly effective biocatalysts for polymerization. rsc.orgresearchgate.net They can catalyze the polycondensation of diacids or their diester derivatives with diamines to produce polyamides. The synthesis of furan-based semi-aromatic polyamides has been successfully demonstrated using CALB with various aliphatic diamines, including 1,4-butanediamine. rsc.orgresearchgate.net The reaction is typically conducted at moderate temperatures (e.g., 90°C) in an organic solvent like toluene (B28343) or diphenyl ether. rsc.orgmdpi.com The enzyme's high selectivity allows for the formation of well-defined polymer structures. mdpi.com

The kinetics of enzyme-catalyzed polyamidation can be complex. For the CALB-catalyzed polymerization of dimethyl 2,5-furandicarboxylate and aliphatic diamines, studies have shown that the process involves multiple phases. rsc.orgresearchgate.net Initially, the reaction proceeds in solution, but as oligoamides are formed, they precipitate out of the solvent due to their low solubility. rug.nlrsc.orgresearchgate.net The polymerization then continues on the surface of these solid particles, in a process that can be described as an enzyme-catalyzed solid-state polymerization. rug.nlrsc.orgresearchgate.net This phase separation and subsequent solid-phase reaction are key features of the kinetic profile. Importantly, analyses like MALDI-ToF MS have indicated that these enzymatic polymerizations proceed cleanly without the formation of byproducts. rsc.orgresearchgate.net

Table 3: Enzymatic Synthesis of FDCA-Based Polyamides with Various Diamines using CALB

| Diamine Monomer | Diamine Chain Length | Resulting Polyamide | Weight-Average Molecular Weight ( g/mol ) |

|---|---|---|---|

| 1,4-Butanediamine | C4 | PA4F | 15,800 |

| 1,6-Hexanediamine | C6 | PA6F | 22,100 |

| 1,8-Octanediamine | C8 | PA8F | 48,300 |

| 1,10-Decanediamine | C10 | PA10F | 31,900 |

Data adapted from studies on the enzymatic synthesis of furan-based polyamides, showing the versatility of lipase catalysis with different diamines, including the C4 diamine. rsc.orgresearchgate.net

Interfacial polycondensation is a non-equilibrium polymerization method that occurs at the interface between two immiscible liquid phases. For polyamide synthesis, this typically involves dissolving the diamine, 1,4-butanediamine, in an aqueous phase, often with an acid acceptor like sodium hydroxide. The diacid component, in its more reactive diacid chloride form (i.e., adipoyl chloride), is dissolved in an immiscible organic solvent such as chloroform (B151607) or hexane.

When the two solutions are brought into contact, the diamine and diacid chloride react instantaneously at the liquid-liquid interface to form a film of the polyamide. The polymer can be continuously removed from the interface, allowing fresh reactants to meet and the reaction to proceed. This method is extremely rapid and occurs at room temperature but requires the use of the more expensive and hydrolytically sensitive adipoyl chloride instead of adipic acid. The resulting polymer molecular weight is typically high but can be limited by diffusion of the monomers to the interface.

Enzymatic Polycondensation Methodologies

Synthesis and Characterization of Homopolymers

The homopolymerization of this compound leads to the formation of Polyamide-4,6 (PA4,6), a high-performance engineering thermoplastic.

Polyamide-4,6 (Nylon-4,6) Synthesis from this compound

The synthesis of Polyamide-4,6, commercially known as Nylon-4,6, originates from the polycondensation of 1,4-butanediamine (putrescine) and adipic acid. researchgate.net The initial step involves the formation of the salt, this compound, which is then subjected to polymerization. A common method for preparing the salt involves dissolving 1,4-diaminobutane (B46682) in a solvent like methanol, followed by the slow addition of solid adipic acid until the equivalence point is reached. google.com The precipitated salt is then filtered, washed, and dried. google.com

The polymerization process itself is often carried out in multiple stages to achieve a high molecular weight polymer while avoiding thermal degradation, as the melting point of PA4,6 is close to its decomposition temperature. google.com A typical process involves creating a prepolymer from the this compound salt under controlled temperature and water vapor pressure conditions. google.com This prepolymer is then subjected to solid-state polymerization, where the molecular weight is significantly increased by heating the solid prepolymer under vacuum or in an inert atmosphere. google.com This two-step process helps to circumvent the challenges associated with direct melt polymerization of monomers that are prone to pyrolysis. google.com

Advanced Characterization of Polyamide-4,6 Microstructure and Properties

Polyamide-4,6 is distinguished by its high amide group concentration, symmetrical chain structure, and high chain flexibility, which contribute to a high melting temperature, rapid crystallization rate, and high degree of crystallinity compared to other polyamides like PA6 and PA6,6. oreilly.com These characteristics impart excellent high-temperature properties, including superior stiffness, creep resistance, and thermal stability. oreilly.com

Advanced characterization techniques are employed to understand the intricate microstructure and its influence on the material's properties. Solid-state Nuclear Magnetic Resonance (NMR) and Transmission Electron Microscopy (TEM) are powerful tools for investigating the crystallization behavior. researchgate.net Solid-state NMR can differentiate between the crystalline and amorphous phases, revealing conformational differences. researchgate.net For instance, studies have shown the existence of gauche conformations in the amorphous phase, which transition to a more ordered state upon crystallization. researchgate.net TEM observations help in determining the lamellar thickness of the crystalline and amorphous phases during the crystallization process. researchgate.net

The properties of Polyamide-4,6 make it suitable for demanding applications in the automotive, electrical, and electronic industries. researchgate.netoreilly.com

Table 1: Typical Properties of Polyamide-4,6

| Property | Value |

|---|---|

| Density (g/cm³) | 1.18 |

| Surface Hardness | SD85 |

| Tensile Strength (MPa) | 100 |

| Flexural Modulus (GPa) | 1 |

| Notched Izod (kJ/m) | 0.1 |

| Linear Expansion (/°C x 10⁻⁵) | 7.4 |

| Elongation at Break (%) | 30 |

| Strain at Yield (%) | 11 |

| Max. Operating Temp. (°C) | 100 |

| Water Absorption (%) | 2.3 |

| Oxygen Index (%) | 22 |

| Flammability UL94 | V2 |

| Volume Resistivity (log ohm.cm) | 15 |

| Dielectric Strength (MV/m) | 20 |

| Dissipation Factor 1 kHz | 0.35 |

| Dielectric Constant 1 kHz | 11.0 |

| HDT @ 0.45 MPa (°C) | 220 |

| HDT @ 1.80 MPa (°C) | 160 |

| Melting Temp. Range (°C) | 290 - 300 |

| Mould Shrinkage (%) | 1.8 |

| Mould Temp. Range (°C) | 40 - 80 |

Source: azom.com

Copolymerization Strategies and Resulting Architectures

Copolymerization of this compound with other monomers opens avenues for creating novel materials with tailored properties, such as poly(ester amide)s (PEAs).

Poly(ester amide)s (PEAs) Synthesis

Poly(ester amide)s are a class of polymers that incorporate both ester and amide linkages in their backbone, combining the beneficial properties of both polyesters and polyamides. rsc.org The inclusion of amide groups, derived from monomers like 1,4-butanediamine and adipic acid, can enhance the mechanical strength and thermal stability of the resulting copolymer.

The incorporation of amide segments into polyester (B1180765) backbones can be achieved through various copolymerization strategies. upc.eduresearchgate.net This approach allows for the development of materials with a wide range of properties, from thermoplastic elastomers to biodegradable polymers. upc.educjps.org The amide segments, often referred to as hard segments, can crystallize and act as physical cross-links, providing cohesive strength to the material. upc.edu By varying the ratio of the amide-forming monomers to the ester-forming monomers, the thermal and mechanical properties of the resulting poly(ester amide) can be precisely controlled. researchgate.net

Multi-step synthesis processes are commonly employed to create well-defined poly(ester amide) architectures. A prevalent method is melt polycondensation, which can involve transesterification reactions. upc.eduresearchgate.net For instance, a diamide-diester monomer can be prepared first from 1,4-diaminobutane and a dialkyl adipate like dimethyl adipate. upc.edu This monomer can then be copolymerized with diols and other dicarboxylic acids or their esters through melt polycondensation, often in the presence of a catalyst such as titanium tetrabutoxide (Ti(OBu)4). upc.edu

Another strategy involves a one-pot synthesis where amidation and esterification reactions are controlled sequentially. cjps.org For example, the amidation reaction between an α,ω-amino alcohol and a dicarboxylic acid can be promoted, followed by esterification through the removal or addition of water, leading to an alternating poly(ester amide) structure. cjps.org These multi-step approaches provide a versatile platform for designing PEAs with specific sequences and, consequently, tailored properties. cjps.orgresearchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Polyamide-4,6 (Nylon-4,6) |

| 1,4-Butanediamine (Putrescine) |

| Adipic Acid |

| Methanol |

| Poly(ester amide)s (PEAs) |

| Dimethyl Adipate |

| Titanium Tetrabutoxide |

| α,ω-Amino Alcohol |

| Dicarboxylic Acid |

| Water |

| Polyamide 6 (PA6) |

Tuning Amide Content and Sequence Distribution in PEAs

The properties of polyesteramides (PEAs) can be precisely engineered by controlling the ratio of amide to ester linkages and their distribution along the polymer chain. This tuning allows for the creation of materials with a wide spectrum of physical and thermal characteristics, bridging the gap between traditional polyesters and polyamides. researchgate.net

One effective method for synthesizing PEAs with varying amide content is the direct melt polycondensation of monomers like 1,4-butanediol (B3395766), adipic acid, and an amino acid such as β-alanine. researchgate.net In this approach, a series of PEAs with amide/ester molar compositions ranging from 10/90 to 90/10 have been successfully synthesized. researchgate.net Research has shown a direct correlation between the amide content and the material's thermal properties. Specifically, as the proportion of amide groups increases, the glass transition temperature (Tg) of the resulting amorphous copolymers also increases. researchgate.net For instance, these PEAs have been shown to be thermally stable up to temperatures of 330°C. researchgate.net

Another synthetic route involves the melt-polycondensation of ε-caprolactone with 6-aminocaproic acid. This method also demonstrates that increasing the concentration of the amino acid (and thus the amide content) leads to a corresponding increase in melting temperature, thermal degradation temperature, and tensile strength. researchgate.net Thermal analysis of these copolymers reveals a two-stage degradation process, where the ester bonds decompose at a lower temperature, followed by the more stable amide bonds at a higher temperature. researchgate.net

The inherent characteristics of PEAs, such as their tunable degradation rates and mechanical properties, make them excellent candidates for applications like long-term biomedical implants. researchgate.net The degradation of PEAs can also be influenced by the specific amino acid used. For example, PEAs based on α-amino acids have been observed to have faster degradation rates. researchgate.net

Table 1: Effect of Amide Content on Polyesteramide (PEA) Properties

| Monomers | Amide/Ester Ratio | Key Finding | Reference |

| 1,4-Butanediol, Adipic Acid, β-Alanine | 10/90 to 90/10 | Glass transition temperature (Tg) increases with increasing amide content. Thermally stable up to 330°C. | researchgate.net |

| ε-Caprolactone, 6-Aminocaproic Acid | Variable | Melting temperature, thermal degradation temperature, and tensile strength increase with amide content. | researchgate.net |

| 1,4-Butanediol, Sebacic Acid, α-Amino Acids | Variable | α-Amino acids can accelerate the degradation rate of the PEA. | researchgate.net |

Copolyamides Derived from 1,4-Butanediamine and Diverse Dicarboxylic Acids (e.g., 2,5-Furandicarboxylic Acid, Glutaric Acid, Azelaic Acid)

Copolymerization of 1,4-butanediamine with a mixture of dicarboxylic acids is a key strategy for developing polyamides with tailored properties. By incorporating different diacid comonomers, it is possible to modify crystallinity, thermal characteristics, and mechanical performance.

2,5-Furandicarboxylic Acid (FDCA)

2,5-Furandicarboxylic acid (FDCA) is a bio-based aromatic monomer that serves as a sustainable alternative to petroleum-derived acids like terephthalic acid. researchgate.netresearchgate.net The incorporation of FDCA into a polyamide backbone, such as one derived from 1,4-butanediamine and adipic acid (producing Polyamide 4,6), significantly alters its properties. researchgate.netresearchgate.net Studies have shown the synthesis of poly(butylene adipamide-co-butylene furandicarboxylamide) (PA 4,6/4,F) via a two-step process of prepolymerization followed by solid-state polymerization (SSP). researchgate.net

The introduction of the rigid furan (B31954) ring from FDCA generally enhances chain rigidity. researchgate.net However, its effect on the final polymer properties is highly dependent on its concentration. For instance, incorporating 10 mol% of the PA-4,F component into PA-4,6 can lead to slight increases in intrinsic viscosity (IV) and glass transition temperature (Tg). researchgate.net Conversely, increasing the PA-4,F content to 20 and 30 mol% can result in a decrease in IV, Tg, and melting temperature (Tm), which can hinder the ability to increase the SSP temperature. researchgate.net The thermal stability of the copolyamide is also affected, with the decomposition temperature being lower than that of pure PA-4,6 due to the lower thermal stability of the FDCA component. researchgate.net

Glutaric Acid and Azelaic Acid

Copolyamides have been synthesized from 1,4-butanediamine and mixtures of glutaric and azelaic acids, two dicarboxylic acids with a significant difference in the number of methylene (B1212753) units (3 and 7, respectively). mdpi.com These copolymers exhibit complex thermal behavior, often showing multiple melting peaks due to lamellar reordering and the formation of defective crystals. mdpi.com

The equilibrium melting temperatures of these copolyamides display a eutectic behavior as a function of composition. mdpi.com Remarkably, the copolymers maintain their ability to crystallize even when the comonomer percentages are close to a 50/50 split. mdpi.com At room temperature, all compositions typically show a crystalline structure (form I) defined by two main reflections at spacings near 0.430 and 0.380 nm. mdpi.com Synchrotron experiments revealed that these materials undergo reversible polymorphic transitions upon heating and cooling. mdpi.com

Table 2: Properties of Copolyamides from 1,4-Butanediamine and Various Diacids

| Dicarboxylic Acid Comonomer | Base Polyamide | Molar % of Comonomer | Effect on Properties | Reference |

| 2,5-Furandicarboxylic Acid (FDCA) | PA 4,6 | 10% | Slight increase in intrinsic viscosity and Tg. | researchgate.net |

| 2,5-Furandicarboxylic Acid (FDCA) | PA 4,6 | 20-30% | Decrease in intrinsic viscosity, Tg, and Tm. Lower thermal decomposition temperature. | researchgate.net |

| Glutaric Acid / Azelaic Acid | PA 4,X | Variable | Eutectic melting behavior with composition. Crystalline even near 50% comonomer content. | mdpi.com |

Block and Segmented Copolymers Utilizing this compound Derived Units

Block and segmented copolymers represent an advanced class of materials where distinct polymer sequences (or blocks) are covalently linked. This architecture allows for the combination of properties from different polymer types into a single material. Units derived from 1,4-butanediamine and adipic acid can be incorporated as segments in larger copolymer structures to impart specific characteristics.

For example, novel copolyamides have been synthesized by reacting caprolactam with a salt formed from a custom long-chain diamine (N1,N6-bis(4-aminobutyl)adipamide, BABA) and sebacic acid. researchgate.net These PA6-BABA/SA copolyamides are a form of segmented copolymer. As the content of the BABA/SA salt increases, the melting temperature (Tm) and glass transition temperature (Tg) of the copolyamides decrease from 211.0°C to 164.0°C and from 66.6°C to 43.5°C, respectively. researchgate.net This demonstrates the ability to tune thermal properties by adjusting the segment content. Mechanically, increasing the BABA/SA content enhances flexibility, with the elongation at break increasing significantly while tensile strength decreases. researchgate.net

Another relevant architecture is seen in poly(ester amide)-poly(ethylene oxide) (PEA-PEO) graft copolymers. researchgate.net These amphiphilic copolymers can self-assemble into micelles in aqueous solutions, a property driven by the distinct hydrophobic (PEA) and hydrophilic (PEO) segments. The size of these micelles can be controlled by varying the PEO content, highlighting the tunability of these segmented systems for applications such as drug delivery. researchgate.net

Solvent-Free Copolymerization Approaches for Complex Monomers

Solvent-free polymerization methods are gaining prominence as they offer environmental and economic advantages by eliminating the need for volatile organic compounds. These techniques are particularly relevant for the synthesis of complex copolymers.

Solid-State Polymerization (SSP)

Solid-state polymerization is a solvent-free process carried out on a prepolymer in its solid form, typically under vacuum or an inert gas flow at a temperature below the polymer's melting point. This method is highly effective for increasing the molecular weight of polyamides and copolyamides. researchgate.net For instance, copolyamides of 1,4-butanediamine, adipic acid, and FDCA have been successfully synthesized using a prepolymerization step followed by SSP. researchgate.net The process allows for a proportional increase in intrinsic viscosity with extended reaction time and higher temperatures, leading to high molecular weight materials without the use of solvents. researchgate.net

Polymerization in Deep Eutectic Solvents

A modern, solvent-free approach involves the use of deep eutectic solvents (DES), which are mixtures of two or more components that form a liquid at a much lower temperature than their individual melting points. In some cases, the monomers themselves can form a "polymerizable eutectic." rsc.org This has been demonstrated in the synthesis of poly(N-isopropylacrylamide)-block-poly(ε-caprolactone) (pNIPAM-b-pCL) block copolymers. rsc.org The mixture of the two monomers, NIPAM and CL, forms a viscous liquid at room temperature, which then acts as the polymerization medium. rsc.org This strategy avoids traditional solvents entirely and can be adapted for the synthesis of complex copolymers from monomers like those that form this compound.

Gas-Solid Reactions

Another innovative solvent-free pathway involves the reaction of a solid polymer with a gaseous reagent. This has been used to prepare uniform styrene/maleimide copolymer (SMI) microspheres from poly(styrene-alt-maleic anhydride) (SMA) microspheres and a gaseous amine. researchgate.net This method demonstrates the feasibility of modifying existing polymers in a solvent-free manner to create new copolymer structures. researchgate.net

Spectroscopic Probes for Intermolecular Interactions (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing the functional groups and intermolecular interactions within PA46. The infrared spectrum of PA46 is characterized by distinct absorption bands corresponding to the amide groups, which are central to the polymer's structure and properties. utwente.nl These bands provide insight into the state of hydrogen bonding within the material.

The primary interactions in polyamides are the hydrogen bonds between the amide proton (N-H) of one chain and the carbonyl oxygen (C=O) of an adjacent chain. These intermolecular connections are critical for the formation of stable crystalline structures. rsc.org In FTIR spectra of PA46, a strong band around 3300 cm⁻¹ is typically assigned to the hydrogen-bonded N-H stretching vibration. nih.govgoogle.com The absence or suppression of bands at higher wavenumbers (e.g., ~3370 cm⁻¹) can indicate that intramolecular hydrogen bonding is not prevalent, allowing for the desired intermolecular interactions that promote crystallinity. rsc.org

The Amide I band (primarily C=O stretching) and Amide II band (a combination of N-H bending and C-N stretching) are also key indicators of the polymer's structure. In PA46, the Amide I band appears around 1634 cm⁻¹, and the Amide II band is observed near 1537 cm⁻¹. google.com The positions and shapes of these bands are sensitive to the local environment and the extent of hydrogen bonding.

Detailed analysis of the FTIR spectrum reveals several characteristic peaks associated with the polyamide structure. The intense bands at approximately 2943 cm⁻¹ and 2869 cm⁻¹ are attributed to the C-H stretching of the methylene segments in the polymer backbone. google.com Other significant amide-related bands include the Amide III (C-N stretching) and Amide IV vibrations. google.comutwente.nl

The following table summarizes the characteristic FTIR absorption bands for Polyamide 4,6.

Table 1: Characteristic FTIR Bands for Polyamide 4,6

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~3300 | Hydrogen-bonded N-H stretching | nih.govgoogle.com |

| ~3077 | Amide II | google.com |

| ~2943 | C-H stretching (methylene) | google.com |

| ~2869 | C-H stretching (methylene) | google.com |

| ~1634 | Amide I (C=O stretching) | nih.govgoogle.com |

| ~1537 | Amide II (N-H bending, C-N stretching) | google.com |

| ~1279 | Amide III | google.com |

| ~940 | Amide IV | google.com |

Microstructural Investigations (e.g., Spherulite Formation, Lamellar Crystals)

The microstructure of semi-crystalline polymers like PA46 is typically characterized by complex, hierarchical structures that form upon cooling from the melt. These structures include lamellar crystals, which are thin, platelet-like crystallites, and spherulites, which are larger, spherical aggregates of these lamellae radiating from a central nucleus. researchgate.netnih.gov

Spherulite Formation: During crystallization from the melt, PA46 forms spherulites, which are spherical superstructures that can range in size from micrometers to millimeters. researchgate.netutwente.nl Spherulite growth begins from a nucleation point, with lamellar crystals growing radially outwards. utwente.nl In the early stages, the growth may appear as a sheaf-like precursor before developing into a fully spherical structure. utwente.nl The growth process involves the branching of lamellae, which is a key mechanism for the space-filling, radial growth of the spherulite. researchgate.net

The morphology of spherulites in PA46 can be influenced by crystallization conditions such as the cooling rate. nist.gov Rapid cooling from a molten state can lead to smaller or less-perfect spherulites, or even an optically clear material if crystallization is suppressed, whereas slow cooling promotes the formation of large, well-defined spherulites. nist.gov The presence of impurities or non-crystallizable components can also affect spherulite morphology, as these components are often rejected by the growing crystals and accumulate in the regions between the lamellae, potentially leading to a more open or 'spongy' texture. utwente.nl Under polarized light microscopy, PA46 spherulites often exhibit a characteristic Maltese cross pattern, which arises from the uniform radial orientation of the crystalline lamellae. nist.gov

Table 2: Morphological Parameters of Polyamide 4,6

| Parameter | Typical Value/Observation | Method/Conditions | Reference |

|---|---|---|---|

| Lamellar Thickness | ~6.0 - 7.5 nm | Crystallized from solution | acs.orgdoi.org |

| Spherulite Size | 2 - 10 µm | Crystallized from solution | utwente.nl |

| Spherulite Morphology | Sheaf-like precursors developing into spherical structures | Melt crystallization | utwente.nl |

Structural Elucidation and Morphological Analysis of 1,4 Butanediamine Adipate Derived Polymers

Structure-Property Relationships

The outstanding properties of Polyamide 4,6 are a direct consequence of its unique molecular structure, which is dictated by its monomer, 1,4-butanediamine adipate (B1204190). The presence of the shorter 1,4-butanediamine segment results in a higher concentration of amide groups per unit chain length compared to other common polyamides like Polyamide 6 and Polyamide 6,6. oreilly.comresearchgate.net This high density of amide groups leads to strong intermolecular hydrogen bonding, which in turn results in a highly ordered and symmetrical chain structure. oreilly.com This structural regularity facilitates a high degree of crystallinity (around 70%), which is significantly higher than that of Polyamide 6,6 (around 50%). wikipedia.org

Thermal Properties

The high crystallinity and strong intermolecular forces give Polyamide 4,6 a very high melting point of approximately 295 °C, which is substantially higher than that of Polyamide 6 (around 220 °C) and Polyamide 6,6 (around 265 °C). designerdata.nlquora.com This high melting temperature, combined with a high heat distortion temperature, allows Polyamide 4,6 to maintain its mechanical integrity at elevated temperatures, making it suitable for applications where it is exposed to significant heat. azom.com

Mechanical Properties

Polyamide 4,6 exhibits excellent mechanical properties, including high stiffness, strength, and toughness. designerdata.nl Its high crystallinity contributes to a high Young's modulus, which is maintained even at temperatures approaching its melting point. designerdata.nl The material also demonstrates superior fatigue and wear resistance compared to other polyamides, making it an ideal choice for demanding applications such as gears and bearings. nih.govspecialchem.com

Comparative Properties of Polyamides

| Property | Polyamide 4,6 | Polyamide 6,6 | Polyamide 6 |

|---|---|---|---|

| Melting Point (°C) | ~295 | ~265 | ~220 |

| Crystallinity (%) | ~70 | ~50 | Variable |

| Heat Distortion Temp. (°C, 1.8 MPa) | ~160 | ~90-120 | ~60-80 |

| Tensile Strength (MPa) | ~100 | ~85 | ~80 |

This data is compiled from various sources. designerdata.nlquora.comazom.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1,4-Butanediamine adipate (B1204190). It provides detailed information about the carbon-hydrogen framework at the atomic level.

Both proton (¹H) and carbon-13 (¹³C) NMR are used to verify the molecular structure of the compound and its subsequent polymers. mdpi.comresearchgate.net In solution, the salt exists as the adipate dianion and the butane-1,4-diammonium dication. The NMR spectra reflect the environments of the protons and carbons in these two constituent ions.

¹H NMR spectra provide information on the different types of protons in the molecule. mdpi.com For the 1,4-butanediamine component, distinct signals arise from the methylene (B1212753) protons adjacent to the ammonium (B1175870) groups (α-CH₂) and the inner methylene protons (β-CH₂). Similarly, the adipate component shows signals for its α-CH₂ and β-CH₂ protons relative to the carboxylate groups. researchgate.net The integration of these signals confirms the stoichiometric 1:1 ratio of the diamine and diacid components.

¹³C NMR spectroscopy complements the proton data by identifying the unique carbon environments. tandfonline.com The spectrum will show characteristic peaks for the carbonyl carbons of the adipate and the distinct methylene carbons in both the diamine and diacid chains. researchgate.netresearchgate.net The chemical shifts are sensitive to the electronic environment, confirming the presence of the ionic carboxylate and ammonium functional groups.

Representative NMR Chemical Shifts for 1,4-Butanediamine Adipate Components Note: Shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from studies on related polyamides and poly(ester amide)s.

| Component | Nucleus | Group | Approximate Chemical Shift (ppm) |

| 1,4-Butanediamine | ¹H | NH₃⁺ | ~7.5 - 8.0 |

| ¹H | α-CH₂ (adjacent to NH₃⁺) | ~3.0 - 3.4 | |

| ¹H | β-CH₂ | ~1.6 - 1.7 | |

| ¹³C | α-C (adjacent to NH₃⁺) | ~38 - 42 | |

| ¹³C | β-C | ~25 - 26 | |

| Adipic Acid | ¹H | α-CH₂ (adjacent to COO⁻) | ~2.0 - 2.5 |

| ¹H | β-CH₂ | ~1.5 - 1.6 | |

| ¹³C | C=O (carboxylate) | ~172 - 174 | |

| ¹³C | α-C (adjacent to COO⁻) | ~35 - 36 | |

| ¹³C | β-C | ~25 - 26 |

Interactive Data Table

Deuterated analogs, such as 1,4-Butanediamine-[1,1,2,2,3,3,4,4-d8], are powerful tools for in-depth molecular studies. In these analogs, the hydrogen atoms on the carbon backbone are replaced with deuterium (B1214612). This isotopic labeling does not significantly alter the chemical properties but provides a distinct signal for analysis. otsuka.co.jp

The primary applications include:

Mechanistic Studies: In polymerization and degradation studies, the deuterium atoms act as tracers. This allows researchers to follow the path of the butanediamine moiety through complex chemical transformations, providing clear insights into reaction pathways and intermediates.

Computational Validation: Deuterated compounds serve as reference standards for validating theoretical models and simulations of molecular behavior.

Solid-State NMR: In solid-state NMR studies of polymers derived from this salt, selective deuteration can simplify complex spectra and help elucidate molecular motion and the dynamics of different polymer chain segments.

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced variant, Fourier-Transform Infrared (FTIR) spectroscopy, are fundamental techniques for identifying the functional groups present in this compound. mdpi.comresearchgate.net

The IR spectrum of this compound provides a unique fingerprint based on the vibrations of its chemical bonds. The key feature is the evidence of salt formation between the amine groups of 1,4-butanediamine and the carboxylic acid groups of adipic acid. Instead of the sharp C=O stretch of a free carboxylic acid (around 1700-1725 cm⁻¹) and the N-H stretches of a free primary amine, the spectrum is dominated by bands characteristic of an ammonium carboxylate salt. mdpi.com

Key vibrational bands include the broad N-H stretching of the ammonium ion (R-NH₃⁺) and the asymmetric and symmetric stretches of the carboxylate ion (R-COO⁻). mdpi.commdpi.com These bands confirm the ionic nature of the compound in its solid state.

Characteristic IR Absorption Bands for this compound Note: Wavenumbers are approximate and derived from data on related nylons and their precursors. mdpi.com

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretching | Ammonium (R-NH₃⁺) | 3300 - 2800 (broad) |

| C-H Stretching | Methylene (-CH₂-) | 2990 - 2850 |

| C=O Asymmetric Stretching | Carboxylate (R-COO⁻) | ~1630 |

| N-H Bending | Ammonium (R-NH₃⁺) | ~1540 |

| C=O Symmetric Stretching | Carboxylate (R-COO⁻) | ~1440 |

| C-H Bending | Methylene (-CH₂-) | ~1300 |

Interactive Data Table

FTIR spectroscopy is highly effective for studying dynamic processes like phase transitions and crystallization. researchgate.net As the this compound salt is heated during melt polymerization, or as the resulting polymer crystallizes from the melt, the molecular environment changes. These changes are reflected in the IR spectrum.

Specifically, the positions and shapes of the N-H and C=O stretching bands are sensitive to the degree of hydrogen bonding and molecular packing. mdpi.com During crystallization, as molecules arrange into an ordered lattice, hydrogen bonds become stronger and more uniform, leading to a sharpening and shifting of these characteristic peaks. researchgate.net By monitoring these spectral changes as a function of temperature or time, researchers can study polymorphic transitions and determine the kinetics of crystallization, which is critical for controlling the properties of the final polymer. mdpi.comsemanticscholar.orgmdpi.com

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and elemental composition. For a salt like this compound, MS is typically used to analyze its individual components after ionization.

Electron Ionization (EI) mass spectrometry of 1,4-butanediamine would show a molecular ion peak corresponding to its molecular weight (88.15 g/mol ) and a characteristic fragmentation pattern that confirms its structure. nist.gov Similarly, adipic acid can be analyzed to confirm its molecular weight (146.14 g/mol ).

The use of deuterated standards, such as 1,4-Butanediamine-[d8], is particularly valuable in quantitative mass spectrometry. Because the deuterated analog has a higher mass (96.20 g/mol ) than the natural compound, it can be used as an internal standard in techniques like Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net This allows for precise calibration and accurate quantification of the analyte in complex mixtures, which is essential for monitoring reaction progress or degradation. otsuka.co.jp

Chromatographic Methods

Gel Permeation Chromatography (GPC), a type of size-exclusion chromatography (SEC), is a widely used and effective method for determining the molecular weight and molecular weight distribution (MWD) of polymers, including polyamides. cncmachiningptj.comwikipedia.org The technique separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org

A significant challenge in the GPC analysis of polyamides is their limited solubility in common GPC solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) due to strong intermolecular hydrogen bonding. cncmachiningptj.com To overcome this, several strategies have been developed:

High-Temperature GPC: This approach uses solvents like m-cresol (B1676322) or N-Methyl-2-pyrrolidone at elevated temperatures (e.g., >100 °C) to dissolve the polyamide. lcms.czwaters.com Benzyl alcohol has also been used as a mobile phase at high temperatures (e.g., 130°C) and has been shown to provide a linear viscosity law, which is important for accurate molecular weight determination using universal calibration. tandfonline.comresearchgate.net

Alternative Solvents: Hexafluoroisopropanol (HFIP) has become a popular solvent for polyamide analysis at near-ambient temperatures. bgb-info.com It is often used with a salt additive, such as potassium trifluoroacetate (B77799) (KTFA) or sodium trifluoroacetate (NaTFAc), to minimize polymer aggregation in solution. bgb-info.comresearchgate.net

Chemical Derivatization: N-trifluoroacetylation of the polyamide can disrupt the hydrogen bonding, making the polymer soluble in common GPC solvents like THF. cncmachiningptj.comtandfonline.com

The choice of calibration standards is also critical for accurate GPC analysis. While polystyrene standards are commonly used, their hydrodynamic volume may differ significantly from that of polyamides, leading to inaccurate molecular weight values. cncmachiningptj.com Therefore, using standards with a similar chemical composition, such as polymethylmethacrylate (PMMA) for analyses in HFIP, or applying universal calibration methods with an online viscometer or light scattering detector is recommended for improved accuracy. tandfonline.comresearchgate.netbgb-info.com

Table 2: Common GPC Methods for Polyamide Analysis

| Method | Mobile Phase/Solvent | Temperature | Calibration | Key Considerations |

| High-Temperature GPC | m-cresol, N-Methyl-2-pyrrolidone, Benzyl alcohol | >100 °C | Polystyrene, Polyamide standards, Universal Calibration | Requires specialized high-temperature equipment. Benzyl alcohol can provide more reliable universal calibration. lcms.czwaters.comtandfonline.comresearchgate.net |

| Ambient Temperature GPC with HFIP | Hexafluoroisopropanol (HFIP) with salt (e.g., KTFA, NaTFAc) | Ambient | Polymethylmethacrylate (PMMA) standards, Universal Calibration | HFIP is a viscous and expensive solvent. lcms.czbgb-info.comresearchgate.net |

| GPC after Derivatization | Tetrahydrofuran (THF) | Ambient | Polystyrene standards | Requires an additional chemical modification step (N-trifluoroacetylation). cncmachiningptj.comtandfonline.com |

The data from GPC analysis provides crucial parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. wikipedia.orgwaters.com These parameters are fundamental to understanding and predicting the physical and mechanical properties of the final polymer product.

Theoretical and Computational Chemistry Studies

Molecular Modeling of Polymer Conformations and Interactions

Molecular dynamics (MD) simulations are instrumental in understanding the conformations and interactions of polyamide 46 chains. These simulations model the movement of atoms over time, governed by a set of force fields that describe the potential energy of the system. researchgate.net

Researchers have employed MD simulations to study the molecular structure's influence on the mechanical behavior and failure processes of polyamides at the atomic level. researchgate.net For instance, simulations of PA4/PA6 blends have been used to investigate the molecular chain orientation and microstructure. nih.gov While these simulations were performed under idealized conditions, they revealed that hydrogen bond density is a key factor in the crystallization process and the ordered arrangement of molecular chains. nih.gov

Studies on various polyamide-based materials have utilized MD simulations to explore interactions with different organic and inorganic materials. researchgate.net These computational studies help in understanding the adsorption of polymer functional groups onto surfaces and the effect of variables like charge density and salinity. researchgate.net For polyamide membranes, MD simulations are used to model the four main steps of their formation and use: polymerization, equilibration, hydration, and operation, providing a realistic view of the membrane's structure and performance. nih.gov

A patent for a modified polyamide 46 describes the use of molecular models to demonstrate how hydroxyethylation increases the bending of polymer chains, converting the molecular orientation from a planar zigzag conformation to a three-dimensional spherical distribution. This change in conformation leads to a less compact network compared to the unmodified PA46. mdpi.com

Table 1: Computational Methods in Polyamide Modeling

| Computational Method | Application in Polyamide Research | Key Insights |

|---|---|---|

| Molecular Dynamics (MD) | Simulating polymer chain movement and interactions. | Understanding of chain conformation, crystallization mechanisms, and mechanical properties at the molecular level. researchgate.netnih.gov |

| Ab initio Molecular Orbital Calculations | Analyzing conformational characteristics of polymer model compounds. | Revelation of intramolecular hydrogen bonding and its effect on chain distortion in the free state. |

Prediction of Crystal Structures and Packing Energetics

The prediction of crystal structures and the energetics of molecular packing are crucial for understanding the properties of polyamide 46, which is known for its high degree of crystallinity. mdpi.comutwente.nl Computational methods, particularly density functional theory (DFT), are employed to predict the most stable crystal structures and to calculate the energies associated with intermolecular interactions.

For example, a study on nylon 4 utilized DFT calculations with a dispersion force correction under periodic boundary conditions to elucidate its crystal structure and solid-state properties. The study found that while the isolated polymer chain is distorted due to intramolecular hydrogen bonds, it crystallizes in a fully extended all-trans structure stabilized by intermolecular hydrogen bonds. sci-hub.se A counterpoise method was used to accurately calculate the intermolecular interaction energy within the crystal. sci-hub.se Similar methodologies can be applied to study the crystal packing of polyamide 46.

The crystal structure of PA46 has been investigated experimentally, revealing a triclinic unit cell for related poly(ester amide)s, where hydrogen bonds lead to a sheet-like structure. tdx.cat The distance between hydrogen-bonded chains is a key parameter in these structures. tdx.cat X-ray diffraction studies have also been used to characterize the crystalline structure of PA46. researchgate.net While direct computational prediction for the 1,4-butanediamine adipate (B1204190) salt crystal is not widely reported, studies on related complexes, such as those involving Schiff's bases with 1,4-butanediamine, provide insights into the potential coordination geometries and packing of the diamine component. researchgate.net These studies show that the flexibility of the 1,4-butanediamine backbone allows for considerable variation in the geometry of the complexes formed. researchgate.net

Simulations of Polymerization Processes and Reaction Pathways

Simulations of polymerization processes for polyamides like PA46 provide valuable information on reaction kinetics, molecular weight development, and the influence of process parameters. These simulations often involve solving systems of differential equations that describe the concentrations of monomers, oligomers, and polymer chains over time.

Solid-state polymerization (SSP) is a key process for producing high-molecular-weight polyamides, and its kinetics have been modeled. acs.org Studies on the SSP of semiaromatic copolyamides of nylon-4,T and nylon-4,6 have shown that the SSP rate is influenced by the composition of the prepolymer, with higher aromatic diacid content leading to a decrease in the reaction rate due to lower reactivity and inhibited chain-end mobility. acs.orgresearchgate.net Kinetic models for these systems are developed to understand the interplay between reaction and mass transfer. rsc.org

Dynamic models for the solid-state polymerization of nylons are often based on diffusion-limited kinetics combined with heat and mass balances. collectionscanada.gc.ca These models can predict the concentration of end-groups, which is inversely related to the polymer's intrinsic viscosity and molecular weight. collectionscanada.gc.ca For other polyamides like PA6, kinetic models have been developed to describe the coupling between polymerization and crystallization, which is crucial for process optimization. sci-hub.se These models can be used to generate Time-Temperature-Transformation (TTT) diagrams to aid in designing manufacturing cure paths. sci-hub.se While specific simulations for the direct polymerization of 1,4-butanediamine adipate are not extensively detailed in the literature, the principles from modeling PA6 and PA66 polycondensation are transferable. rsc.orgcollectionscanada.gc.ca

Table 2: Key Parameters in Polymerization Simulations

| Parameter | Significance in Simulation |

|---|---|

| Reaction Kinetics | Describes the rate of polymerization and end-group reactions. |

| Mass Transfer | Accounts for the diffusion of reactants and byproducts (e.g., water). |

| Heat Transfer | Models the temperature profile within the reactor and its effect on reaction rates. |

| Crystallinity | Influences reaction rates in solid-state polymerization by affecting chain mobility. |

In Silico Analysis of Enzyme Mechanisms in Biosynthesis

The biosynthesis of the monomers of PA46, 1,4-butanediamine (putrescine) and adipic acid, has been a subject of extensive in silico analysis to understand and engineer the enzymatic pathways for their production in microorganisms.

1,4-Butanediamine (Putrescine) Biosynthesis: The primary enzyme for putrescine biosynthesis in many organisms is ornithine decarboxylase (ODC), which converts ornithine to putrescine. chalmers.se Computational modeling has been used to predict the three-dimensional structure of ODC from various organisms, including Leishmania donovani and eukaryotes. researchgate.netnih.govacs.org These models, often built using homology modeling based on known crystal structures of related enzymes, are used for structure-based virtual screening of potential inhibitors. researchgate.netnih.gov Molecular docking studies help to understand how inhibitors bind to the active site of the enzyme. researchgate.netnih.gov

Another key enzyme in polyamine metabolism is diamine acetyltransferase, which is involved in the degradation of putrescine. acs.org In silico analysis of this enzyme family helps to understand their substrate specificity and reaction mechanisms. researchgate.netcollectionscanada.gc.ca

Adipic Acid Biosynthesis: In silico tools are crucial for designing and evaluating synthetic biological pathways for adipic acid production. dtu.dkplos.org Researchers have used computational tools to map out and assess various proposed metabolic pathways, such as those starting from L-lysine or glucose. mdpi.comacs.orgmdpi.com These analyses involve:

Thermodynamic and Stoichiometric Analysis: Tools for network-embedded thermodynamic analysis of elementary flux modes are used to evaluate the feasibility of different production routes under various cellular conditions. dtu.dkplos.org This helps to identify thermodynamically favorable pathways and potential bottlenecks. dtu.dk

Homology Modeling and Molecular Docking: When the crystal structure of a key enzyme in a proposed pathway is unknown, homology models are created. acs.org Molecular docking studies are then performed to predict how substrates bind to the enzyme's active site and to assess the feasibility of the catalytic reaction. chalmers.seacs.orgmdpi.com For example, docking studies have been used to investigate the reduction of unsaturated intermediates in the lysine-based pathway for adipic acid. mdpi.com

Computer-Aided Enzyme Engineering: In silico site-directed mutagenesis and molecular dynamics simulations are used to engineer enzymes for enhanced activity and stability. chalmers.se For instance, MD simulations have revealed how specific mutations in adipyl-CoA synthetase can accelerate the catalytic process. chalmers.se

These computational approaches have been vital in identifying challenges in bio-based adipic acid production, such as inefficient enzymes or thermodynamically unfavorable reactions, and in guiding the metabolic engineering of microorganisms for improved yields. acs.orgmdpi.com

Degradation Studies of 1,4 Butanediamine Adipate Derived Materials

Biodegradation Mechanisms and Pathways

Biodegradation involves the breakdown of materials by microorganisms. For polyamides, this process is complex due to their stable chemical structure and high crystallinity.

The enzymatic degradation of polyamides, including those derived from 1,4-butanediamine adipate (B1204190), hinges on the ability of microbial enzymes to hydrolyze the amide bonds (-CO-NH-) that form the polymer backbone. This process is analogous to the breakdown of proteins. Hydrolase enzymes, such as proteases and lipases, can catalyze the cleavage of these amide linkages, resulting in the formation of shorter polymer chains with carboxyl and amine end groups. nih.gov

While natural enzymes have demonstrated the ability to degrade amorphous regions of polyamides like Nylon 6,6, the complete degradation of highly crystalline polymers remains a significant challenge. energy.gov The tightly packed chains in the crystalline domains of PA 4,6, which has a crystallinity of approximately 70%, restrict enzyme access to the amide bonds. wikipedia.org

Research into poly(ester amide)s (PEAs) provides further insight. For instance, PEAs derived from 1,4-butanediol (B3395766), sebacic acid, and amino acids showed susceptibility to both hydrolytic and enzymatic degradation. url.edu The rate of degradation in these materials was found to be dependent on the specific amino acid incorporated, suggesting that subtle changes in chemical structure can significantly impact enzymatic action. url.edu Studies have also focused on isolating novel enzymes and engineering existing ones to enhance their activity against recalcitrant polyamides, aiming for complete depolymerization. energy.govnih.gov

Under composting conditions, a diverse community of microorganisms contributes to the degradation of polymers. For polyamides, this process is generally slow. However, studies have shown that Polyamide 4 (Nylon 4), a close structural relative to PA 4,6, exhibits a greater degree of biodegradability compared to more common polyamides like Nylon 6. researchgate.net

In one study, blends of Nylon 4 and Nylon 6 were investigated in compost and activated sludge. The Nylon 4 component was found to be completely degraded within four months, whereas the Nylon 6 component remained intact. researchgate.net The faster degradation of Nylon 4 is attributed to its lower crystallinity compared to other nylons. researchgate.net Copolymers of Nylon 4 and Nylon 6 have also demonstrated accelerated biodegradation rates in activated sludge due to reduced crystallinity. researchgate.net

While "biodegradable" claims are sometimes made for materials like Nylon 4, it is noted that this degradation is often observed under specific lab-controlled conditions, and complete breakdown in a standard compost environment may not occur. reddit.com The degradation process in a compost environment is initiated by abiotic hydrolysis, which reduces the polymer's molecular weight, followed by enzymatic action from microorganisms that mineralize the smaller fragments.

Table 1: Biodegradation of Different Polyamide Types

| Polyamide Type | Environment | Observation | Time Frame | Reference |

|---|---|---|---|---|

| Nylon 4 | Activated Sludge | Faster biodegradation rate compared to Nylon 4 homopolymer | Not Specified | researchgate.net |

| Nylon 4/Nylon 6 Blend | Compost/Activated Sludge | Nylon 4 component completely degraded | 4 months | researchgate.net |

| Nylon 6 | Compost | 10% weight loss, 13% thickness reduction | 3 months | researchgate.net |

Hydrolytic Degradation Characteristics

Hydrolytic degradation is a key abiotic process that precedes and facilitates microbial attack. It involves the reaction of the polymer with water, leading to chain scission. Polyamides are susceptible to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures, which catalyze the breaking of the amide bonds. chemguide.co.uklibretexts.org

The reaction with water cleaves the amide linkage, breaking the long polymer chains and reducing the material's molecular weight. mdpi.com This process is generally very slow with water alone at ambient temperatures. libretexts.org However, strong acids can significantly accelerate this degradation, ultimately breaking the polymer down into its constituent monomers: 1,4-butanediamine and adipic acid. chemguide.co.uk

The rate of hydrolysis is influenced by factors such as temperature, pH, and water absorption. Polyamides can absorb a significant amount of moisture from the environment, which can facilitate the hydrolytic process. nih.gov The high degree of crystallinity in PA 4,6 provides a degree of resistance to hydrolysis, as the ordered, tightly packed polymer chains in crystalline regions are less accessible to water molecules compared to the disordered chains in amorphous regions. mdpi.com

Influence of Polymer Composition and Structure on Degradation Rate

The composition and structure of a polymer are determinant factors in its degradation rate. For materials derived from 1,4-butanediamine adipate, key structural features include the density of amide linkages and the high crystallinity.

Crystallinity: PA 4,6 is a semi-crystalline polymer with a notably high degree of crystallinity (around 70%), which is higher than that of Nylon 6,6 (around 50%). wikipedia.org This high crystallinity imparts excellent thermal and mechanical properties but also hinders degradation. The ordered structure limits the penetration of water, oxygen, and enzymes into the polymer matrix. ijarbs.com Conversely, introducing co-monomers to create copolymers, such as Nylon 4/6, disrupts the regular chain packing, reduces crystallinity, and has been shown to result in faster biodegradation rates. researchgate.net

Chemical Composition: The presence of amide bonds makes polyamides susceptible to hydrolytic and enzymatic cleavage. researchgate.netijarbs.com The relatively high concentration of amide groups in the PA 4,6 chain, compared to other nylons like Nylon 12, theoretically provides more sites for degradation. However, this is counteracted by the strong intermolecular hydrogen bonds between these amide groups, which contribute to the high crystallinity and stability of the polymer.

Molecular Weight: The initial molecular weight of the polymer influences how quickly it loses its mechanical integrity. Degradation processes, both hydrolytic and enzymatic, lead to a reduction in molecular weight. mdpi.com A significant drop in molecular weight is required before substantial mass loss is observed.

Environmental and Sustainability Aspects in Research

Life Cycle Assessment (LCA) of 1,4-Butanediamine Adipate-Derived Materials

A Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product throughout its entire life cycle, from raw material extraction to disposal. uninsubria.itnih.gov While specific, detailed LCAs for the salt "this compound" are not prevalent in public research, valuable insights can be drawn from assessments of its constituent monomers and the resulting polymer, Polyamide 46 (PA46), particularly when bio-based feedstocks are used.

Research indicates that the production of raw materials typically accounts for the vast majority of the environmental impact of polyamides, often exceeding 95% of the total profile. uninsubria.it Consequently, shifting to bio-based feedstocks for the monomers of PA46—1,4-butanediamine (putrescine) and adipic acid—presents a significant opportunity for environmental impact reduction.

Bio-based Adipic Acid: An LCA conducted on the production of adipic acid from lignin, a form of biomass, demonstrated a substantial reduction in greenhouse gas emissions, specifically a 100% decrease in N₂O and a 79% decrease in CO₂ compared to conventional petroleum-based routes. tandfonline.com The conventional process involves the oxidation of KA oil with nitric acid, which is a major source of nitrous oxide (N₂O), a potent greenhouse gas. tandfonline.comki.si Bio-based production techniques, such as fermentation, avoid these emissions. renewable-carbon.eu

Bio-based 1,4-Butanediol (B3395766) (BDO): An LCA of bio-based 1,4-butanediol (BDO), a chemical relative of 1,4-butanediamine, produced via direct fermentation of sugars from wheat straw showed a general reduction in environmental impacts compared to its fossil-based counterpart. nih.gov The study identified feedstock production and heat requirements at the biorefinery as the primary environmental hotspots. nih.gov

Bio-based Polyamides: An LCA comparing various engineering plastics found that bio-based polymers can significantly reduce environmental impacts. uninsubria.it For instance, a bio-based polyamide, PA 410, is derived from sebacic acid and 1,4-diaminobutane (B46682). core.ac.uk Assessments show that using recycled or bio-based plastics can lead to a substantial decrease in emissions and primary energy demand. core.ac.uk Substituting just 10% of an oil-based polyamide with a mechanically recycled equivalent can yield environmental benefits of up to 6–9%. uninsubria.it

Interactive Table: LCA Impact Comparison for Polyamide Precursors

| Monomer/Polymer Component | Production Route | Key Environmental Finding | Source |

| Adipic Acid | Bio-based (from Lignin) | 100% reduction in N₂O emissions and 79% reduction in CO₂ emissions compared to conventional methods. | tandfonline.com |

| 1,4-Butanediol (BDO) | Bio-based (from Wheat Straw) | General reduction of environmental impacts compared to the fossil-based equivalent. | nih.gov |

| Polyamide | Recycled (Mechanical) | Substituting 10% of virgin polyamide reduces environmental impact by 6-9%. | uninsubria.it |

| Polycarbonate (for comparison) | 100% Recycled | Emissions and primary energy demand of plastic production are reduced by 86%. | core.ac.uk |

Renewable Feedstock Utilization and Bio-based Manufacturing Initiatives

The drive for sustainability has catalyzed numerous research and commercial initiatives to produce the constituent monomers of 1,4-butanediamine adipate (B1204190)—adipic acid and 1,4-butanediamine—from renewable feedstocks. This bio-based approach aims to replace traditional, energy-intensive petrochemical processes. google.comresearchgate.net

Bio-based Adipic Acid: Adipic acid is a critical platform chemical, and significant research has been dedicated to developing biochemical conversion pathways as an alternative to petroleum-based synthesis. nih.gov The primary renewable feedstocks of interest include sugars from starch or cellulose, aromatics from lignin, and fatty acids from lipids. nih.gov

Key research findings and initiatives include:

Fermentation-based Routes: One prominent strategy involves the fermentation of sugars to produce intermediates like muconic acid or glucaric acid, which are then chemically hydrogenated to yield adipic acid. nih.govacs.org Toray Industries and PTT Global Chemical are collaborating to scale up a process that uses fermentation to convert inedible sugars into muconic acid, followed by hydrogenation to produce adipic acid. acs.org